![molecular formula C14H10ClFO3 B6402929 5-Chloro-3-(5-fluoro-2-methoxyphenyl)benzoic acid, 95% CAS No. 1261969-96-3](/img/structure/B6402929.png)
5-Chloro-3-(5-fluoro-2-methoxyphenyl)benzoic acid, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Chloro-3-(5-fluoro-2-methoxyphenyl)benzoic acid (5C3F2MPA) is an organic compound with a molecular formula of C9H6ClFO3. It is a white to off-white powder with a melting point of 189-192°C and a solubility of 0.1 g/100 mL in water. 5C3F2MPA is a valuable building block for the synthesis of a variety of compounds, and has been used in a variety of scientific research applications.
Scientific Research Applications
5-Chloro-3-(5-fluoro-2-methoxyphenyl)benzoic acid, 95% has been used in a variety of scientific research applications. It has been used as a building block for the synthesis of compounds used in medicinal chemistry, such as inhibitors of the enzyme cytochrome P450. It has also been used as a reagent in the synthesis of fluorescent probes for the detection of biomolecules. 5-Chloro-3-(5-fluoro-2-methoxyphenyl)benzoic acid, 95% has also been used in the synthesis of compounds used in the study of the structure and function of proteins, and in the synthesis of compounds used in the study of the structure and function of enzymes.
Mechanism of Action
5-Chloro-3-(5-fluoro-2-methoxyphenyl)benzoic acid, 95% has been used as a reagent in the synthesis of compounds used in medicinal chemistry. It acts as an inhibitor of the enzyme cytochrome P450, which is responsible for the metabolism of many drugs. 5-Chloro-3-(5-fluoro-2-methoxyphenyl)benzoic acid, 95% binds to the active site of the enzyme, preventing the binding of the substrate and thus inhibiting the enzyme.
Biochemical and Physiological Effects
5-Chloro-3-(5-fluoro-2-methoxyphenyl)benzoic acid, 95% has been used in the synthesis of compounds that have been found to have a variety of biochemical and physiological effects. Compounds synthesized using 5-Chloro-3-(5-fluoro-2-methoxyphenyl)benzoic acid, 95% have been found to have anti-inflammatory, anti-fungal, and anti-bacterial properties. They have also been found to have an effect on the regulation of gene expression and signal transduction pathways.
Advantages and Limitations for Lab Experiments
The use of 5-Chloro-3-(5-fluoro-2-methoxyphenyl)benzoic acid, 95% in laboratory experiments has a number of advantages. It is a relatively inexpensive reagent, and is easy to obtain and store. It is also a relatively non-toxic compound, and is not likely to cause any adverse effects on the environment. However, it should be noted that 5-Chloro-3-(5-fluoro-2-methoxyphenyl)benzoic acid, 95% is a relatively reactive compound, and should be handled with care.
Future Directions
The use of 5-Chloro-3-(5-fluoro-2-methoxyphenyl)benzoic acid, 95% in scientific research is expected to continue to expand in the future. It is likely that it will continue to be used as a reagent in the synthesis of compounds used in medicinal chemistry, and in the synthesis of fluorescent probes for the detection of biomolecules. It is also likely that it will be used in the synthesis of compounds used in the study of the structure and function of proteins and enzymes. Additionally, it is likely that 5-Chloro-3-(5-fluoro-2-methoxyphenyl)benzoic acid, 95% will be used in the synthesis of compounds with a variety of biochemical and physiological effects, such as anti-inflammatory, anti-fungal, and anti-bacterial properties.
Synthesis Methods
5-Chloro-3-(5-fluoro-2-methoxyphenyl)benzoic acid, 95% can be synthesized in two steps. The first step involves the reaction of 5-chloro-3-fluoro-2-methoxybenzoic acid with anhydrous potassium fluoride in the presence of acetic acid. This reaction yields 5-Chloro-3-(5-fluoro-2-methoxyphenyl)benzoic acid, 95% as a white solid. The second step involves the reaction of 5-Chloro-3-(5-fluoro-2-methoxyphenyl)benzoic acid, 95% with sodium borohydride in the presence of methanol, which yields 5-Chloro-3-(5-fluoro-2-methoxyphenyl)benzoic acid, 95% in 95% purity.
properties
IUPAC Name |
3-chloro-5-(5-fluoro-2-methoxyphenyl)benzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClFO3/c1-19-13-3-2-11(16)7-12(13)8-4-9(14(17)18)6-10(15)5-8/h2-7H,1H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QUEADJXVNFHVBY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)F)C2=CC(=CC(=C2)Cl)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClFO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10690219 |
Source
|
Record name | 5-Chloro-5'-fluoro-2'-methoxy[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10690219 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1261969-96-3 |
Source
|
Record name | 5-Chloro-5'-fluoro-2'-methoxy[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10690219 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.